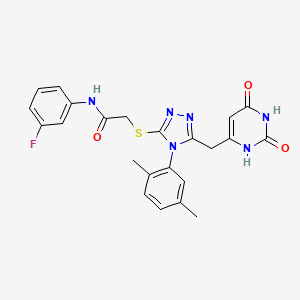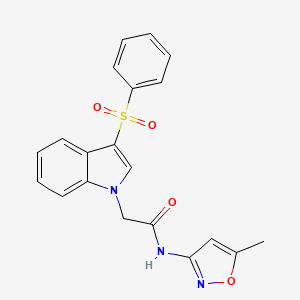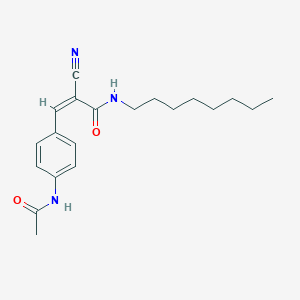![molecular formula C18H19N7O4 B2763427 3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2319637-74-4](/img/structure/B2763427.png)
3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidinedione class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidin-4-one core. This can be achieved through the cyclization of appropriate precursors, such as 4-aminopyrimidines, under specific reaction conditions[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... Subsequent steps may include acylation reactions to introduce the acetyl group and further modifications to incorporate the piperazine ring and methyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to simpler forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry and Biology
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Medicine
In the field of medicine, 3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione may have potential applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-4-one derivatives
Piperazine-containing pyrimidinediones
Methyl-substituted pyrimidinediones
Uniqueness
3-Methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
3-methyl-6-[4-[2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O4/c1-22-14(26)9-13(21-18(22)29)23-5-7-24(8-6-23)15(27)10-25-11-20-16-12(17(25)28)3-2-4-19-16/h2-4,9,11H,5-8,10H2,1H3,(H,21,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSHGWQIXRKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(3,4-difluorophenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2763347.png)






![4-ethyl-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2763355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)
![1,3-bis(4-fluorophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2763362.png)

![Ethyl 4-oxo-5-(2-phenoxyacetamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2763366.png)
